Cidofovir dihydrate

Overview

Description

Mechanism of Action

Target of Action

Cidofovir dihydrate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs.

Mode of Action

Cidofovir is a monophosphate nucleotide analog . After undergoing cellular phosphorylation to its diphosphate form, it competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This selective inhibition disrupts further chain elongation , effectively suppressing the replication of the virus .

Biochemical Pathways

This compound acts on the DNA synthesis pathway of the virus . By selectively inhibiting the viral DNA polymerase, it disrupts the elongation of the viral DNA chain, thereby preventing the replication of the virus .

Pharmacokinetics

Administration of a single dose of cidofovir (3 to 5 mg/kg intravenous [IV]) yields peak plasma concentrations of 7.3 to 11.5 mg/L . Over 80 percent of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . Cidofovir diphosphate, an active metabolite, is eliminated more slowly with first and second phase intracellular half-lives of 24 and 65 hours, respectively . This property permits the drug to be dosed every two weeks .

Result of Action

The result of cidofovir’s action is the suppression of viral replication, specifically cytomegalovirus (CMV) replication . This makes it an effective treatment for CMV retinitis in patients with acquired immunodeficiency syndrome (AIDS) and other conditions .

Action Environment

The efficacy and stability of cidofovir can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. Additionally, the patient’s health status, such as kidney function, can affect the drug’s bioavailability and excretion

Biochemical Analysis

Biochemical Properties

Cidofovir dihydrate plays a significant role in biochemical reactions, particularly in the inhibition of viral DNA synthesis. It interacts with viral DNA polymerase, a crucial enzyme in the replication of the virus . The interaction between this compound and viral DNA polymerase is competitive, leading to the disruption of the viral DNA chain elongation .

Cellular Effects

This compound has profound effects on various types of cells, especially those infected by CMV. It influences cell function by inhibiting the replication of CMV, thereby preventing the spread of the virus within the host . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its conversion to an active diphosphate form within the cell. This active form competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into viral DNA by viral DNA polymerase . This incorporation disrupts further chain elongation, effectively halting the replication of the virus .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound remain relatively stable. More than 80% of the drug is excreted unchanged in the urine within 24 hours, with a half-life of 2.4 to 3.2 hours . The active metabolite, Cidofovir diphosphate, is eliminated more slowly, indicating the drug’s long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A single treatment, even at a low dose, can rescue animals from lethal orthopoxvirus disease . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis where it acts as a competitive inhibitor. It interacts with the enzyme viral DNA polymerase, disrupting the normal metabolic flux of DNA synthesis .

Transport and Distribution

This compound is transported within cells and tissues via passive diffusion. Its distribution within the host organism is wide, reaching various tissues and effectively inhibiting viral replication .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it undergoes phosphorylation to its active diphosphate form . This active form then interacts with viral DNA polymerase, disrupting the viral DNA synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPMPC dihydrate involves several steps:

Starting Material: The synthesis begins with (S)-2,3-isopropylidene glyceraldehyde.

Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride.

Protection: The hydroxyl groups are protected using isopropylidene.

Phosphorylation: The protected alcohol is phosphorylated using phosphorus oxychloride.

Deprotection: The isopropylidene groups are removed under acidic conditions.

Coupling: The resulting compound is coupled with cytosine to form HPMPC.

Industrial Production Methods

Industrial production of HPMPC dihydrate follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reduction: Using industrial-grade sodium borohydride.

Efficient Protection and Deprotection: Utilizing optimized conditions to ensure high yield and purity.

Automated Coupling: Employing automated systems for the coupling reaction to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

HPMPC dihydrate undergoes several types of chemical reactions:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The phosphate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phosphates.

Scientific Research Applications

HPMPC dihydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleotide analogues.

Biology: Employed in studies of viral replication and inhibition.

Medicine: Investigated for its antiviral properties against various viruses, including herpes simplex virus and human papillomavirus.

Industry: Used in the development of antiviral drugs and formulations

Comparison with Similar Compounds

Similar Compounds

Adefovir: Another nucleotide analogue with antiviral activity.

Tenofovir: Used to treat HIV and hepatitis B infections.

Ganciclovir: An antiviral medication used to treat CMV infections

Uniqueness

HPMPC dihydrate is unique due to its broad-spectrum antiviral activity and its ability to inhibit a wide range of viruses, including CMV, herpes simplex virus, and human papillomavirus. Its selective inhibition of viral DNA polymerase makes it a potent antiviral agent .

Biological Activity

Cidofovir dihydrate is a potent antiviral compound primarily used in the treatment of cytomegalovirus (CMV) retinitis, particularly in immunocompromised patients, such as those with AIDS. This article explores its biological activity, mechanisms of action, clinical efficacy, and associated side effects, supported by case studies and research findings.

Cidofovir acts as a nucleotide analogue, selectively inhibiting viral DNA polymerases. The active metabolite, cidofovir diphosphate, demonstrates a significant preference for viral over human polymerases. It inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those required to inhibit human DNA polymerases alpha, beta, and gamma . The incorporation of cidofovir into viral DNA chains leads to a reduction in viral DNA synthesis rates .

Pharmacodynamics :

- Half-life : Cidofovir diphosphate has a cellular half-life ranging from 17 to 65 hours, while its phosphate-choline adduct can last up to 87 hours .

- Inhibition Concentration : Effective at concentrations as low as 0.1 µg/mL against CMV .

Spectrum of Activity

Cidofovir exhibits broad-spectrum antiviral activity against various DNA viruses, including:

- Herpesviruses : Effective against HSV-1, HSV-2, and CMV.

- Poxviruses : Demonstrated efficacy against smallpox and molluscum contagiosum.

- Papillomaviruses : Targets HPV oncoproteins E6 and E7, restoring p53 function and enhancing antitumor effects .

Case Studies

-

Treatment of CMV Retinitis :

- A retrospective cohort study analyzed the effects of intravenous cidofovir in patients with AIDS-related CMV retinitis. Out of 43 patients treated, 26% experienced acute intraocular inflammation (iritis), often manageable with corticosteroids .

- Another study highlighted that cidofovir could lead to significant improvements in visual acuity in patients with severe CMV retinitis .

- Topical Application for Molluscum Contagiosum :

Adverse Effects

Despite its efficacy, cidofovir is associated with several adverse effects:

- Ocular Complications : Patients receiving intravenous cidofovir often develop anterior uveitis and ocular hypotony. Prompt treatment with topical corticosteroids is crucial to manage these conditions .

- Renal Toxicity : Cidofovir has been linked to nephrotoxicity; thus, hydration and probenecid are recommended to mitigate this risk during treatment .

Table: Summary of Biological Activity and Clinical Findings

| Aspect | Details |

|---|---|

| Mechanism of Action | Selective inhibition of viral DNA polymerase (CMV > human) |

| Half-life | Cidofovir diphosphate: 17-65 hours; phosphate-choline adduct: up to 87 hours |

| Spectrum of Activity | Active against CMV, HSV-1, HSV-2, poxviruses, papillomaviruses |

| Clinical Efficacy | Effective in treating CMV retinitis; successful use in molluscum contagiosum |

| Adverse Effects | Ocular inflammation (iritis), renal toxicity |

Properties

CAS No. |

149394-66-1 |

|---|---|

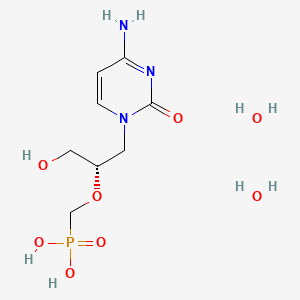

Molecular Formula |

C8H16N3O7P |

Molecular Weight |

297.20 g/mol |

IUPAC Name |

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate |

InChI |

InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1 |

InChI Key |

KLJYJZIIJLYJNN-RGMNGODLSA-N |

SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O.O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O |

Appearance |

White powder |

Color/Form |

Fluffy white powder White crystalline powde |

melting_point |

260 °C (dec) 480 °C |

Key on ui other cas no. |

149394-66-1 |

physical_description |

Solid |

Pictograms |

Health Hazard |

Related CAS |

120362-37-0 (hydrochloride salt) |

solubility |

=170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |

Synonyms |

1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.